molecular formula C12H17ClN4O4S B3001896 4-((3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine CAS No. 2034364-57-1

4-((3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine

Cat. No.: B3001896
CAS No.: 2034364-57-1
M. Wt: 348.8
InChI Key: NLJQVYIOGQMEHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine is a complex organic compound that features a pyrrolidine ring, a morpholine ring, and a chloropyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine and morpholine rings, followed by the introduction of the chloropyrimidine group. Common synthetic routes include:

    Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.

    Formation of Morpholine Ring: Typically synthesized via the reaction of diethanolamine with sulfuric acid.

    Introduction of Chloropyrimidine Group: This step often involves nucleophilic substitution reactions where a chloropyrimidine derivative reacts with the pyrrolidine or morpholine intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-((3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the chloropyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-((3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine structures, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Morpholine Derivatives: Compounds like morpholine-4-sulfonamide.

    Chloropyrimidine Derivatives: Compounds such as 5-chloro-2,4-diaminopyrimidine.

Uniqueness

4-((3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of both pyrrolidine and morpholine rings, along with the chloropyrimidine moiety, allows for diverse interactions and activities that are not commonly found in simpler compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN4O4S/c13-10-7-14-12(15-8-10)21-11-1-2-17(9-11)22(18,19)16-3-5-20-6-4-16/h7-8,11H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJQVYIOGQMEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Cl)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.